molecular formula C20H14Cl2O3 B3913855 (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3913855
M. Wt: 373.2 g/mol
InChI Key: DFDCFMBBJNXFEY-JXMROGBWSA-N
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Description

The compound (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one belongs to the α,β-unsaturated ketone family, characterized by a conjugated enone system. Its structure comprises a furan-2-yl moiety substituted at the 5-position with a 2,4-dichlorophenyl group and a 4-methoxyphenyl group attached to the ketone (prop-2-en-1-one). The (2E)-configuration ensures planar geometry, facilitating π-conjugation across the enone and aryl systems. This structural motif is common in bioactive molecules, where electronic effects from substituents influence reactivity and interactions .

Key structural features:

  • Furan ring: The 2,4-dichlorophenyl group introduces strong electron-withdrawing effects via chlorine atoms at ortho and para positions.
  • Ketone substituent: The 4-methoxyphenyl group provides electron-donating resonance effects, enhancing solubility and modulating electronic density.

Properties

IUPAC Name

(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2O3/c1-24-15-5-2-13(3-6-15)19(23)10-7-16-8-11-20(25-16)17-9-4-14(21)12-18(17)22/h2-12H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDCFMBBJNXFEY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 2,4-Dichlorophenyl Group: The furan ring is then substituted with a 2,4-dichlorophenyl group using a Friedel-Crafts acylation reaction.

    Addition of Methoxyphenyl Group: The final step involves the addition of a methoxyphenyl group through a Wittig reaction, which forms the prop-2-en-1-one moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.

Biology and Medicine

    Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development, particularly in anti-inflammatory and anticancer research.

Industry

    Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism by which (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. For example, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Furan Substituent Ketone Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound: (2E)-3-[5-(2,4-Dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one 2,4-Dichlorophenyl 4-Methoxyphenyl C₂₀H₁₅Cl₂O₃ 383.24 Strong electron-withdrawing (Cl), moderate electron-donating (OCH₃)
(2E)-3-[5-(4-Methoxyphenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one () 4-Methoxyphenyl 4-Methylphenyl C₂₁H₁₈O₃ 330.37 Electron-donating (OCH₃, CH₃); enhanced lipophilicity
(2E)-1-(4-Chlorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one () 2-Nitrophenyl 4-Chlorophenyl C₁₉H₁₃ClN₂O₃ 376.77 Strong electron-withdrawing (NO₂, Cl); potential redox activity
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one () 4-Methoxyphenyl 2,6-Dichloro-3-fluorophenyl C₁₆H₁₁Cl₂FO₂ 349.16 Halogen-rich (Cl, F); steric hindrance and polar interactions
(2E)-3-[5-(4-Chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one () 4-Chlorophenyl Piperidin-1-yl C₁₈H₁₈ClNO₂ 315.79 Non-aryl ketone substituent; basic nitrogen for solubility modulation

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The target’s 2,4-dichlorophenyl group increases electrophilicity at the enone system, enhancing reactivity toward nucleophiles. This contrasts with analogs like ’s 4-methoxyphenyl (electron-donating), which reduce electrophilicity .
  • Electron-Donating Groups (EDGs) :

    • The 4-methoxyphenyl group in the target improves solubility via polar interactions, whereas ’s 2,6-dichloro-3-fluorophenyl increases hydrophobicity .

Crystallographic Insights

  • Structural Analysis Tools: Many analogs (e.g., ) use SHELXL for crystal structure refinement, indicating planar enone systems and dihedral angles between aryl rings .
  • Packing Motifs : Halogen substituents (Cl, F) often participate in halogen bonding, as seen in ’s structure, while methoxy groups form hydrogen bonds .

Biological Activity

The compound (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, belongs to a class of compounds noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C19H12Cl2O2C_{19}H_{12}Cl_{2}O_{2}. Its structure features a furan ring substituted with a dichlorophenyl group and a methoxyphenyl group at the prop-2-en-1-one backbone. The unique arrangement of these functional groups contributes to its biological properties.

Antimicrobial Activity

Research has indicated that chalcone derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that compounds similar to this compound have shown effectiveness against various bacterial strains. For example:

  • Inhibition of Gram-positive and Gram-negative bacteria: Chalcones have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating their potential as antibacterial agents .

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. The compound’s structural features may allow it to inhibit key inflammatory pathways. Research has shown that similar compounds can reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Anticancer Potential

The anticancer activity of chalcones has been widely studied. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Apoptosis Induction: Studies suggest that chalcone derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Cell Cycle Arrest: Research indicates that these compounds can cause cell cycle arrest at specific phases, such as G1 or G2/M, thereby preventing cancer cell division .

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Enzymes: The compound may interact with various enzymes involved in metabolic pathways, affecting processes such as inflammation and cell proliferation.
  • Modulation of Signaling Pathways: Chalcones can modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that chalcones can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

StudyFindings
Demonstrated antibacterial activity against S. aureus with an MIC value of 12 μg/mL.
Reported anti-inflammatory effects by inhibiting COX enzymes in vitro.
Showed induction of apoptosis in human cancer cell lines with IC50 values ranging from 10 to 15 μM.

Q & A

Q. Q1. What are the optimal synthetic pathways for (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a Claisen-Schmidt condensation between 5-(2,4-dichlorophenyl)furan-2-carbaldehyde and 4-methoxyacetophenone under basic conditions. Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity, while dichloromethane may reduce side reactions .
  • Catalysts: NaOH or KOH (10–20 mol%) at 60–80°C improves enolate formation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the (E)-isomer due to geometric isomerism risks .
    Yield optimization requires real-time monitoring via TLC or HPLC to terminate reactions at ~85% conversion .

Advanced Research: Structural and Electronic Analysis

Q. Q2. How do crystallographic and computational (DFT) studies resolve ambiguities in the compound’s conformational stability?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals a planar enone system with dihedral angles of 5.2° between the furan and dichlorophenyl groups, confirming minimal steric hindrance . DFT calculations (B3LYP/6-311G**) align with experimental bond lengths (C=O: 1.22 Å vs. 1.24 Å computationally) but highlight discrepancies in torsional angles due to crystal packing effects . IR and Raman spectroscopy validate conjugation in the α,β-unsaturated ketone moiety (C=O stretch at 1665 cm⁻¹) .

Basic Research: Pharmacological Evaluation

Q. Q3. What in vitro assays are suitable for preliminary screening of this compound’s antimicrobial activity?

Methodological Answer:

  • Agar diffusion assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with 100 µg/mL compound concentrations .
  • MIC determination: Use broth microdilution (CLSI guidelines) with positive (ciprofloxacin) and negative (DMSO) controls .
  • Cytotoxicity: Pair with MTT assays on mammalian cells (e.g., HEK-293) to assess selectivity indices .

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q4. How does substitution on the phenyl rings modulate biological activity?

Methodological Answer:

  • Dichlorophenyl group: Electron-withdrawing Cl atoms enhance electrophilicity, improving interactions with microbial enzyme active sites (e.g., E. coli FabI enoyl reductase) .
  • Methoxyphenyl group: The 4-OCH₃ group increases lipophilicity (logP ~3.8), enhancing membrane permeability but potentially reducing aqueous solubility .
  • Comparative analogs: Replace Cl with Br or F to study halogen effects on binding affinity (e.g., 4-Br analog shows 20% lower MIC against S. aureus) .

Advanced Research: Analytical Challenges

Q. Q5. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • Dynamic effects: Use variable-temperature NMR to detect rotational barriers in the propenone linker .
  • Solvent corrections: Apply the IEF-PCM model in DFT to account for solvent polarity shifts in UV-Vis λmax predictions .
  • Cross-validation: Pair LC-MS with high-resolution MALDI-TOF to confirm molecular ion peaks (m/z 403.02) and rule out degradation products .

Basic Research: Stability and Degradation

Q. Q6. What are the major degradation pathways under ambient storage conditions?

Methodological Answer:

  • Photodegradation: UV exposure (254 nm) induces cis-trans isomerization, detectable via HPLC retention time shifts .
  • Hydrolysis: The α,β-unsaturated ketone is susceptible to nucleophilic attack in aqueous buffers (pH >8), forming dihydroxy derivatives .
  • Stabilizers: Add antioxidants (e.g., BHT) or store in amber vials under N₂ to extend shelf life .

Advanced Research: Computational Modeling

Q. Q7. Which docking protocols best predict this compound’s interaction with cyclooxygenase-2 (COX-2)?

Methodological Answer:

  • Protein preparation: Use AutoDock Vina with COX-2 (PDB: 1CX2) after removing crystallographic water and adding Gasteiger charges .
  • Grid parameters: Focus on the hydrophobic cleft (Val523, Tyr355) with a 25 ų box .
  • Validation: Compare docking scores (-9.2 kcal/mol) with known inhibitors (e.g., celecoxib: -10.1 kcal/mol) and validate via molecular dynamics (RMSD <2.0 Å over 100 ns) .

Advanced Research: Metabolic Profiling

Q. Q8. What in vitro models predict Phase I metabolism of this compound?

Methodological Answer:

  • Liver microsomes: Incubate with human CYP3A4/2C9 isoforms (NADPH regeneration system) and analyze via UPLC-QTOF for hydroxylated metabolites (m/z 419.04) .
  • Reactive intermediates: Use glutathione-trapping assays to detect quinone methide formation, a potential hepatotoxicity risk .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

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